N(alpha)-Phosphorylalanylproline
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Overview
Description
N(alpha)-Phosphorylalanylproline is a synthetic compound that combines the amino acids alanine and proline with a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylalanylproline typically involves the phosphorylation of alanylproline. One common method is the reaction of alanylproline with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the temperature maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N(alpha)-Phosphorylalanylproline has several scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.
Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.
Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry
Mechanism of Action
The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphorylated peptides and amino acids, such as phosphorylserine and phosphorylthreonine. These compounds share structural similarities but differ in their specific amino acid composition and phosphorylation sites .
Uniqueness
N(alpha)-Phosphorylalanylproline is unique due to its specific combination of alanine and proline with a phosphoryl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other phosphorylated peptides .
Properties
CAS No. |
76166-63-7 |
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Molecular Formula |
C8H15N2O6P |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1 |
InChI Key |
UGGHNDGDVCUWQX-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
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